N-(1H-pyrazol-5-yl)benzenesulfonamide
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Overview
Description
N-(1H-pyrazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrazole ring attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-pyrazol-5-yl)benzenesulfonamide typically involves the reaction of a pyrazole derivative with a benzenesulfonyl chloride. One common method includes the following steps:
Preparation of Pyrazole Derivative: The pyrazole derivative can be synthesized through the cyclization of hydrazine with a 1,3-diketone.
Sulfonylation Reaction: The pyrazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-pyrazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis. The compound binds to the active site of these enzymes, preventing the formation of critical cell wall components . In antifungal applications, it disrupts fungal cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
N-(1H-pyrazol-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound has a similar structure but differs in the position of the pyrazole ring attachment.
Benzene sulfonamide pyrazole thio-oxadiazole hybrid: This hybrid compound combines the sulfonamide and pyrazole moieties with a thio-oxadiazole group, enhancing its antimicrobial and antitubercular properties.
Sulfaphenazole: A well-known sulfonamide antibiotic that shares the benzenesulfonamide core structure but has different substituents on the pyrazole ring.
These comparisons highlight the unique structural features and diverse applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
54135-42-1 |
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Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c13-15(14,8-4-2-1-3-5-8)12-9-6-7-10-11-9/h1-7H,(H2,10,11,12) |
InChI Key |
IGCQXMQOKRXHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2 |
Origin of Product |
United States |
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